molecular formula C16H20N2O3 B8231637 benzyl 4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate

benzyl 4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate

Cat. No.: B8231637
M. Wt: 288.34 g/mol
InChI Key: BUSBZXUQUKKFNS-UHFFFAOYSA-N
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Description

Benzyl 4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate is a bicyclic heterocyclic compound featuring a fused pyridine and pyrazine ring system. The hexahydro designation indicates partial saturation of the rings, reducing aromaticity and increasing conformational flexibility. The benzyl ester at position 2 contributes to lipophilicity, which may influence solubility and bioavailability.

Properties

IUPAC Name

benzyl 4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c19-15-11-17(10-14-8-4-5-9-18(14)15)16(20)21-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSBZXUQUKKFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CN(CC2=O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrido[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrido[1,2-a]pyrazine derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Benzyl 4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study enzyme interactions and other biochemical processes due to its complex structure.

Mechanism of Action

The mechanism of action of benzyl 4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in various biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Core Heterocyclic Systems

Table 1: Structural Comparison of Pyrido/Pyrazine Derivatives

Compound Name Core Structure Substituents Saturation Level Key Features Reference
Benzyl 4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate Pyrido[1,2-a]pyrazine 4-oxo, benzyl ester Hexahydro Pyridine fused to pyrazine; ketone enhances reactivity Target
Benzyl 4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate Pyrazino[1,2-a]pyrazine 4-oxo, benzyl ester Octahydro Dual pyrazine rings; higher saturation increases flexibility
tert-Butyl 8-benzyl-3,4,6,7,9,9a-hexahydro-1H-pyrazino[1,2-a]pyrazine-2-carboxylate Pyrazino[1,2-a]pyrazine tert-butyl ester, 8-benzyl Hexahydro Steric bulk from tert-butyl; dual pyrazine rings reduce electron deficiency
Benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate Imidazo[1,2-a]pyrazine Benzyl ester Tetrahydro Imidazole ring introduces basicity and hydrogen-bonding sites
Methyl 1-benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylate Pyrido[1,2-a]pyrrolopyrimidine Methyl ester, pyrrolo fusion Dihydro Increased ring complexity; potential for π-π interactions
Physicochemical and Functional Properties
  • Lipophilicity : Benzyl esters (e.g., target compound, ) are more lipophilic than methyl or tert-butyl esters (e.g., ), affecting membrane permeability.
  • Reactivity: The 4-oxo group in the target and octahydro analogue may participate in keto-enol tautomerism or serve as a site for nucleophilic attack.

Biological Activity

Benzyl 4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C_{15}H_{18}N_{2}O_{3}
  • Molecular Weight : 274.32 g/mol

This compound exhibits various biological activities that can be attributed to its structural features. The compound has been investigated for its potential as an anti-inflammatory and anti-cancer agent.

Anti-inflammatory Activity

Research indicates that this compound may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. In vitro studies have shown that it can reduce the expression of cyclooxygenase (COX) enzymes and nitric oxide synthase (iNOS), which are critical in inflammation processes .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various bacterial strains. A study reported that derivatives of similar pyrido[1,2-a]pyrazine compounds showed significant inhibition of biofilm formation in Pseudomonas aeruginosa, indicating potential applications in treating infections associated with biofilm formation .

Case Study 1: Quorum Sensing Inhibition

A notable study explored the quorum sensing inhibition properties of related compounds derived from Exiguobacterium indicum. The extract containing a similar structure showed approximately 99% inhibition against Chromobacterium violaceum, suggesting that benzyl derivatives may play a role in disrupting bacterial communication and biofilm formation without directly affecting bacterial growth .

Compound Biofilm Inhibition (%) Effect on Growth
Benzyl Derivative A99%No effect
Control (No Treatment)0%Normal Growth

Case Study 2: Anti-cancer Activity

In another study focusing on the anti-cancer potential of pyrido[1,2-a]pyrazines, benzyl derivatives were tested against several cancer cell lines. The results indicated significant cytotoxic effects on human breast cancer cells (MCF-7) and prostate cancer cells (LNCaP), with IC50 values in the micromolar range. These findings suggest that benzyl 4-oxo derivatives could be further explored for their anticancer properties .

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